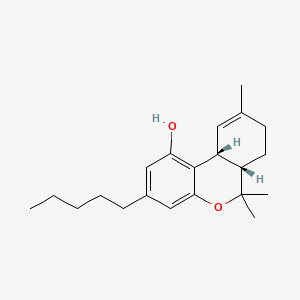

delta9-CIS-TETRAHYDROCANNABINOL, (-)-

Description

Historical Context of Discovery and Initial Research

The history of Δ9-cis-THC is marked by early uncertainty, contrasting sharply with its more famous counterpart, (-)-Δ9-trans-THC, which was first obtained in the 1940s. acs.org Initial reports on the natural occurrence of Δ9-cis-THC in C. sativa were met with skepticism, largely due to the limitations of analytical techniques at the time, which struggled with the complexity of the plant's chemical makeup. acs.orgunibe.ch This led to a period where its existence in the plant was debated and largely dismissed by the broader scientific community. acs.org For a long time, it was widely believed that (-)-trans-Δ9-THC was the only naturally occurring stereoisomer. acs.org

The first synthetic racemic mixture of Δ9-cis-THC was created in 1966. frontiersin.org Smith and Kempfert later reported the first isolation of Δ9-cis-THC from a natural source in 1977, identifying its absolute stereochemistry as (6aS,10aR). frontiersin.org However, this work was largely overlooked. acs.org

A significant breakthrough occurred in 2021, when researchers definitively identified and quantified the cis-stereoisomers of Δ9-THC in various low-THC-containing varieties of Cannabis sativa, specifically fiber hemp. acs.orgnih.gov This research provided conclusive proof of its natural occurrence. acs.org Following this, the carboxylated precursor, cis-Δ9-tetrahydrocannabinolic acid (cis-Δ9-THCA), was also identified, confirming the biosynthetic pathway for the compound in the plant before any decarboxylation from heating occurs. frontiersin.orgnih.gov

Significance within Cannabinoid Science and Phytochemistry

The confirmation of (-)-Δ9-cis-THC as a natural phytocannabinoid has several important implications for cannabinoid science. Research has shown that it occurs in cannabis fiber hemp in concentrations comparable to (-)-Δ9-trans-THC. acs.orgresearchgate.net Conversely, in a high-THC medicinal cannabis strain, Δ9-cis-THC was undetectable, suggesting its prevalence is specific to certain chemotypes, particularly those rich in Cannabidiol (B1668261) (CBD). acs.orgfrontiersin.orgresearchgate.net

One of the key findings is that natural Δ9-cis-THC is "scalemic," meaning it exists as a mixture of enantiomers with one, the (-)-enantiomer, being predominant (approximately 80–90% enantiomeric purity). acs.orgnih.govresearchgate.net This scalemic nature provides clues about its biogenetic origins, suggesting a specific enzymatic process rather than random chemical formation. acs.orgresearchgate.net Its formation may be related to the acid-catalyzed cyclization of CBD. wikipedia.org

Pharmacologically, the major enantiomer, (-)-Δ9-cis-THC, has been characterized as a partial cannabinoid agonist. acs.orgnih.govresearchgate.net In animal studies, it elicited a full tetrad response in mice (hypomobility, catalepsy, analgesia, and hypothermia), which is indicative of cannabinoid activity, though at a higher dose than its trans- counterpart. acs.orgfrontiersin.orgnih.gov

The presence of this isomer also has significant legal and regulatory implications. Legal frameworks often define THC content by referencing "Δ9-THC and isomers." nih.gov The discovery that non-narcotic fiber hemp can contain significant amounts of Δ9-cis-THC necessitates a revision or more specific wording in these regulations to accurately distinguish between hemp and narcotic cannabis varieties. acs.orgnih.govacs.org

This table presents data on the concentration of major cannabinoids in various fiber hemp strains, adapted from research by Schafroth et al. (2021). researchgate.net

Stereochemical Considerations and Nomenclature in Research

The molecular structure of Δ9-Tetrahydrocannabinol is characterized by two stereogenic centers, at carbons C-6a and C-10a. acs.org This stereochemistry gives rise to four distinct stereoisomers: two pairs of enantiomers (non-superimposable mirror images) that are diastereomers (non-mirror image stereoisomers) of each other. acs.org These are categorized based on the relative orientation of the hydrogen atoms at the junction of the two rings as either trans or cis. acs.org

The four stereoisomers are:

(-)-trans-Δ9-THC

(+)-trans-Δ9-THC

(-)-cis-Δ9-THC

(+)-cis-Δ9-THC

The subject of this article, (-)-Δ9-cis-Tetrahydrocannabinol, has been determined to have the absolute configuration (6aS,10aR). acs.orgnih.gov This precise identification is crucial for differentiating it from its enantiomer, (+)-Δ9-cis-THC, and its diastereomers in the trans configuration. The common psychoactive component of cannabis is (-)-trans-Δ9-THC, which has a (6aR,10aR) configuration. nih.gov

The nomenclature in cannabinoid research can be complex and has historically led to ambiguity. nih.gov The general term "THC" or "Δ9-THC" usually refers to the (-)-trans isomer by default. wikipedia.org The scientific identification of other naturally occurring isomers like (-)-Δ9-cis-THC underscores the need for precise and unambiguous nomenclature in research and regulation to avoid confusion and ensure accurate scientific communication. acs.org

This table summarizes the key identifiers and chemical properties for (-)-Δ9-cis-Tetrahydrocannabinol. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

43009-38-7 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17+/m1/s1 |

InChI Key |

CYQFCXCEBYINGO-SJORKVTESA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Δ9 Cis Tetrahydrocannabinol

Distribution and Concentration in Cannabis sativa Chemotypes

(-)-Δ9-cis-Tetrahydrocannabinol is a diastereomer of the more abundant and well-known (-)-Δ9-trans-Tetrahydrocannabinol (Δ9-trans-THC). Its presence and concentration vary significantly between different chemotypes of Cannabis sativa.

Presence in Fiber Hemp Varieties

Recent analytical studies have identified and quantified the cis-stereoisomers of Δ9-THC in numerous low-THC varieties of Cannabis sativa that are registered in Europe as fiber hemp. acs.orgresearchgate.netacs.org In these chemotypes, (-)-Δ9-cis-THC is consistently detected. acs.orgresearchgate.netacs.org Its concentration is often found to be in a similar range to that of the regulated compound, Δ9-trans-THC. acs.orgacs.orgnih.gov For instance, in several analyzed fiber hemp samples, cannabidiol (B1668261) (CBD) was the most abundant phytocannabinoid, and Δ9-cis-THC was present in amounts comparable to Δ9-trans-THC, with an approximate ratio of 1:2. acs.orgunibe.ch The consistent presence of Δ9-cis-THC in these non-narcotic varieties is a key distinguishing feature. acs.orgresearchgate.netacs.org

Comparison with High-THC Chemotypes

In stark contrast to its presence in fiber hemp, (-)-Δ9-cis-THC is typically undetectable in high-THC medicinal or narcotic cannabis strains. acs.orgresearchgate.netacs.orgnih.govunibe.ch Analysis of a high-(-)-Δ9-trans-THC medicinal cannabis strain, Bedrocan, showed that the concentration of Δ9-cis-THC was below the limits of detection. acs.org This suggests that the biosynthetic pathways in high-THC chemotypes are highly stereospecific, favoring the production of the trans-isomer. nih.gov A direct relationship appears to exist where an enrichment in the trans-isomer is associated with a significant increase in the trans/cis ratio, from an average of about 2:1 in fiber hemp to as high as 61:1 in some narcotic samples. acs.orgunibe.ch

Table 1: Comparison of Δ9-cis-THC and Δ9-trans-THC in Different Cannabis Chemotypes

| Chemotype | Major Phytocannabinoid | Δ9-cis-THC Presence | Δ9-trans-THC to Δ9-cis-THC Ratio (Approximate) |

| Fiber Hemp | Cannabidiol (CBD) | Detectable | 2:1 |

| High-THC Cannabis | (-)-Δ9-trans-THC | Undetectable | >14:1 to 61:1 |

Enantiomeric Purity and Absolute Configuration in Natural Isolates

Δ9-Tetrahydrocannabinol possesses two stereogenic centers, which means it can exist as four different stereoisomers. acs.org In natural isolates from fiber hemp, Δ9-cis-THC does not occur as a single, pure enantiomer. Instead, it is found as a scalemic mixture, meaning one enantiomer is present in excess of the other. acs.orgresearchgate.netethz.ch

Research has established that natural Δ9-cis-THC has an enantiomeric purity of approximately 80–90%. acs.orgacs.orgnih.govunibe.chresearchgate.net The major enantiomer has been identified through chiral chromatographic comparison with an asymmetrically synthesized standard. acs.orgacs.orgnih.govunibe.ch Its absolute configuration has been determined to be (6aS,10aR), which corresponds to (-)-Δ9-cis-Tetrahydrocannabinol. acs.orgacs.orgnih.govunibe.ch For example, analysis of two fiber hemp strains, Kompolti and CRA_05 Fibranova, revealed enantiomeric excesses for natural Δ9-cis-THC of 88.8% and 85.6% respectively, confirming the (-)-enantiomer as the more abundant form. researchgate.netethz.ch

Proposed Biogenetic Origins and Related Precursors

The biogenesis of (-)-Δ9-cis-THC in Cannabis sativa is not as clearly defined as that of its trans-isomer. The scalemic nature of the natural product suggests a biogenetic origin that may differ from the highly stereospecific enzymatic pathways that produce major cannabinoids. acs.orgresearchgate.net

Relationship to Cannabidiol (CBD) and Other Phytocannabinoids

A biogenetic relationship between Δ9-cis-THC and Cannabidiol (CBD) has been proposed. acs.org This hypothesis is supported by early chemical studies on the isomerization of THC isomers and by a direct correlation observed between the concentrations of Δ9-cis-THC and CBD in seized cannabis samples. acs.org The acid-catalyzed degradation of CBD is known to produce (-)-Δ9-trans-THC as the major product, and it is plausible that the cis-isomer could be formed through related pathways. acs.orgunibe.ch Another potential, though less likely, biogenetic relationship could exist with cannabichromene (B1668259) (CBC). researchgate.net However, the conversion of CBC to Δ9-cis-THC requires harsh laboratory conditions and gives very low yields, making it an improbable natural pathway. researchgate.net

Role of Enzymatic and Non-Enzymatic Pathways

The primary cannabinoids like (-)-Δ9-trans-THC and CBD are biosynthesized from cannabigerolic acid (CBGA) via stereoselective enzymatic cyclization catalyzed by THCA synthase and CBDA synthase, respectively. frontiersin.orgrsc.org The resulting acidic cannabinoids are then non-enzymatically decarboxylated by heat to their neutral forms. frontiersin.org

It is proposed that (-)-Δ9-cis-THC is similarly formed via the non-enzymatic decarboxylation of its precursor, Δ9-cis-tetrahydrocannabinolic acid (Δ9-cis-THCA). frontiersin.org This acidic precursor has been identified in cannabis samples that were not heated before analysis, with its highest concentrations found in CBD-rich varieties. frontiersin.orgnih.gov The formation of Δ9-cis-THCA itself raises questions. The fact that Δ9-cis-THC is found as a scalemic mixture in fiber hemp suggests that a specific, highly selective oxidocyclase, similar to THCA synthase, may not be responsible for its creation. researchgate.net This points towards either a less stereospecific enzymatic process or the involvement of non-enzymatic, potentially acid-catalyzed, cyclization pathways in the plant. rsc.orgwikipedia.org

Synthetic Methodologies for Δ9 Cis Tetrahydrocannabinol

Development of Chemical Synthesis Approaches

Early synthetic efforts often resulted in racemic mixtures or were non-selective, yielding a variety of THC isomers. acs.org Over the years, methodologies have evolved to provide greater control over the stereochemical outcome, leading to the targeted synthesis of the (-)-Δ⁹-cis isomer.

Acid-catalyzed cyclization has been a foundational approach in cannabinoid synthesis. This method typically involves the reaction of a resorcinol, such as olivetol (B132274), with a terpenoid component, like citral (B94496) or p-mentha-2,8-dien-1-ol. frontiersin.orgnih.gov The acidic conditions promote an intramolecular cyclization that forms the characteristic tricyclic core of tetrahydrocannabinol.

However, these reactions are often difficult to control and can lead to a mixture of isomers, including Δ⁹-trans-THC, Δ⁸-trans-THC, and the desired Δ⁹-cis-THC. frontiersin.orgpitt.edu The ratio of these products is highly dependent on the specific acid catalyst used (e.g., boron trifluoride etherate, hydrochloric acid), solvent, temperature, and reaction time. frontiersin.orgacs.org For instance, the condensation of olivetol and citral using hydrochloric acid in ethanol (B145695) was found to produce a mixture of Δ⁹-cis-THC and Δ⁹-trans-THC. frontiersin.org Similarly, the use of boron trifluoride etherate can yield a mix of Δ⁸-cis-THC and Δ⁸-trans-THC. frontiersin.org

The formation of the cis-isomer can occur through the epimerization of the trans-isomer under acidic conditions. wikipedia.org This process highlights the challenge of selectively isolating the cis-isomer from the thermodynamically more stable trans-isomer. pitt.edu Researchers have also explored the acid-promoted isomerization of other cannabinoids, such as cannabichromene (B1668259), which can yield small amounts of Δ⁹-cis-THC. frontiersin.org

Table 1: Examples of Acid-Catalyzed Reactions in Δ⁹-cis-THC Synthesis

| Reactants | Acid Catalyst | Solvent | Key Products | Reference |

| Olivetol, Citral | HCl | Ethanol/Benzene | Δ⁹-cis-THC, Δ⁹-trans-THC | frontiersin.org |

| Olivetol, Citral | BF₃·Et₂O | Benzene | Δ⁸-cis-THC, Δ⁸-trans-THC | frontiersin.org |

| Cannabichromene | BF₃·Et₂O | Dichloromethane | Δ⁹-cis-THC (low yield) | frontiersin.org |

| Cannabidiol (B1668261) | Various Acids | Various Solvents | Δ⁹-THC, Δ⁸-THC, Δ⁸-iso-THC | acs.orgacs.org |

Achieving stereocontrol at the two chiral centers (C-6a and C-10a) is a critical challenge in the synthesis of (-)-Δ⁹-cis-THC. acs.org Modern synthetic strategies have increasingly focused on stereoselective and diastereoselective methods to overcome this hurdle.

One notable advancement involves the use of chiral catalysts. For example, chiral imidodiphosphorimidates (IDPis) have been employed as Brønsted acid catalysts to facilitate a highly enantioselective and high-yielding cyclization to form the (-)-Δ⁹-cis-THC scaffold. frontiersin.orgresearchgate.net This approach represents a significant step towards efficient and selective synthesis.

Another powerful strategy is the use of stereodivergent dual catalysis. This method allows for the synthesis of all four stereoisomers of Δ⁹-THC, including (-)-Δ⁹-cis-THC, from the same set of starting materials under identical reaction conditions by simply varying the combination of two distinct chiral catalysts. researchgate.netnih.gov This approach offers unparalleled control over the stereochemical outcome.

The total synthesis of (-)-Δ⁹-cis-THC provides a route to enantiomerically pure material, independent of natural sources or semisynthetic modifications. researchgate.net These strategies often involve multi-step sequences that build the molecule from simpler, achiral precursors.

A landmark achievement in this area was the development of an efficient catalytic asymmetric synthetic strategy that provides access to any stereoisomer of Δ⁹-THC. frontiersin.org This approach, based on a dual stereodivergent catalysis, involves a five-step sequence and has been instrumental in producing optically pure Δ⁹-cis-THC for pharmacological studies. frontiersin.orgresearchgate.net

Other total synthesis approaches have utilized different key reactions to establish the cis-ring fusion. For example, a tandem Diels-Alder reaction followed by decarboxylation has been used to create a lactone intermediate with the desired cis-stereochemistry. frontiersin.org Subsequent chemical transformations then lead to the final Δ⁹-cis-THC product, albeit often in a mixture with other isomers that require separation. frontiersin.org

Derivatization and Analog Preparation for Research Applications

The synthesis of derivatives and analogs of (-)-Δ⁹-cis-THC is crucial for structure-activity relationship (SAR) studies and for probing the compound's interaction with biological targets. rsc.org Chemical derivatization can be used to modify specific functional groups on the molecule, which can in turn alter its pharmacological properties. nih.gov

For analytical purposes, derivatization is often employed to improve the chromatographic properties of cannabinoids for gas chromatography-mass spectrometry (GC-MS) analysis. dntb.gov.ua This can involve converting the phenolic hydroxyl group into a silyl (B83357) ether, for example. ojp.gov

In the context of medicinal chemistry, synthetic analogs with modifications to the alkyl side chain, the phenolic hydroxyl group, or the tricyclic core are prepared to investigate their binding affinity to cannabinoid receptors and other potential targets. nih.gov The development of flexible synthetic routes is essential for the efficient production of these analogs. pitt.edu The synthesis of isotopically labeled analogs, such as those containing ¹³C, is also important for use as internal standards in quantitative analytical methods. mdpi.com

Challenges and Future Innovations in Synthetic Yield and Purity for Research

Despite significant progress, challenges remain in the synthesis of (-)-Δ⁹-cis-THC, particularly concerning yield and purity. Acid-catalyzed reactions often produce complex mixtures of isomers that are difficult and costly to separate, leading to low yields of the desired pure compound. wikipedia.orgacs.org Achieving high stereoselectivity to avoid the formation of unwanted diastereomers is a persistent challenge. frontiersin.org

Future innovations are likely to focus on the development of more efficient and selective catalytic systems. The use of continuous-flow synthesis protocols is a promising area of research that could offer better control over reaction parameters, leading to improved selectivity and yield. nih.govacs.org This technology can also enhance the scalability and reproducibility of the synthesis.

Furthermore, the discovery of novel synthetic transformations that can construct the cis-fused tetrahydrobenzo[c]chromene core with high fidelity will be critical. researchgate.net As the therapeutic potential of minor cannabinoids continues to be explored, the demand for efficient and scalable syntheses of compounds like (-)-Δ⁹-cis-THC for research purposes will undoubtedly grow. frontiersin.org

Pharmacological Characterization of Δ9 Cis Tetrahydrocannabinol at Molecular and Cellular Levels

Cannabinoid Receptor (CB1 and CB2) Interactions

The pharmacological activity of (-)-Δ9-cis-Tetrahydrocannabinol at the molecular level is primarily characterized by its interaction with the two main cannabinoid receptors, CB1 and CB2. These receptors are G-protein-coupled receptors (GPCRs) that are integral components of the endocannabinoid system. nih.gov The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is found mainly in the peripheral nervous system and on immune cells. nih.govfrontiersin.org

Agonist/Partial Agonist/Antagonist Profile at CB1 and CB2 Receptors

(-)-Δ9-cis-Tetrahydrocannabinol has been characterized as a partial cannabinoid agonist in vitro. acs.orgnih.gov This classification indicates that while it binds to and activates cannabinoid receptors, it elicits a submaximal response compared to a full agonist. The partial agonist nature of cannabinoids like Δ9-THC is significant because their effects can be influenced by the density and coupling efficiency of the receptors in a particular tissue. nih.gov In environments with low receptor density or inefficient coupling, a partial agonist may exhibit weaker effects or even act as an antagonist to more efficacious agonists. nih.gov

Studies have demonstrated that (-)-Δ9-cis-THC functions as a partial agonist at both CB1 and CB2 receptors. acs.orgresearchgate.net Its activity profile is similar to its more well-known stereoisomer, (-)-Δ9-trans-tetrahydrocannabinol (Δ9-THC), although with notable differences in potency. acs.org The binding to the CB1 receptor is largely responsible for the psychoactive effects associated with THC, while interactions with the CB2 receptor are linked to immunomodulatory and anti-inflammatory effects. nih.gov

Receptor Binding Affinity and Efficacy Studies (in vitro)

In vitro studies have quantified the binding affinity of (-)-Δ9-cis-Tetrahydrocannabinol for CB1 and CB2 receptors. These studies reveal that the compound has a lower binding affinity for both receptors compared to (-)-Δ9-trans-THC. acs.org Specifically, (-)-Δ9-cis-THC has been shown to have a 10-fold lower binding affinity at both CB1 and CB2 receptors. acs.org In contrast, its enantiomer, (+)-Δ9-cis-THC, is largely inactive, showing binding affinities only in the high micromolar range. acs.org

The following table summarizes the receptor binding affinities (Ki) from a radiolabel assay with [3H]CP55940.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|

| (-)-Δ9-trans-THC | 22 ± 13 | 47 ± 11 |

| (-)-Δ9-cis-THC | 228 ± 45 | 99 ± 29 |

| (+)-Δ9-cis-THC | 2900 ± 421 | 4750 ± 261 |

Efficacy studies, which measure the ability of a compound to produce a biological response upon binding to a receptor, further support the characterization of (-)-Δ9-cis-THC as a partial agonist. acs.org

G-Protein Coupling and Downstream Signaling Pathways

Cannabinoid receptors, including CB1 and CB2, are coupled to Gi/o proteins. nih.govresearchgate.net Upon activation by an agonist like (-)-Δ9-cis-Tetrahydrocannabinol, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Both CB1 and CB2 receptor activation can also stimulate the p42/p44 mitogen-activated protein kinase (MAPK) pathway. nih.gov The CB1 receptor, in particular, has been shown to signal via ion channels. nih.gov

The binding of THC to CB1 and CB2 receptors initiates a cascade of intracellular events by activating G proteins through the binding of Guanosine Triphosphate (GTP). researchgate.net This activation leads to the modulation of various downstream signaling pathways that are crucial for a range of physiological processes. youtube.com

Comparative Receptor Efficacy with Other Cannabinoids

The receptor efficacy of (-)-Δ9-cis-Tetrahydrocannabinol is demonstrably lower than that of its trans-isomer, (-)-Δ9-trans-THC. acs.org This is consistent with its lower binding affinity. acs.org When compared to synthetic cannabinoids such as HU-210 and CP55940, which are full agonists, the partial agonism of THC isomers is even more apparent. nih.gov The efficacy of Δ9-THC at CB1 and CB2 receptors is also generally lower than that of the endocannabinoid 2-arachidonoylglycerol (B1664049). nih.gov

The following table provides a comparison of the functional activity (EC50) of THC isomers from a [35S]GTPγS binding assay.

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |

|---|---|---|

| (-)-Δ9-trans-THC | 27 ± 12 | 37 ± 11 |

| (-)-Δ9-cis-THC | 312 ± 51 | 456 ± 65 |

| (+)-Δ9-cis-THC | >10000 | >10000 |

Engagement with Non-Cannabinoid Receptors and Cellular Targets

Beyond the classical cannabinoid receptors, (-)-Δ9-cis-Tetrahydrocannabinol and related compounds can interact with other cellular targets, expanding their pharmacological profile.

Interactions with PPAR and Other Receptor Systems

Peroxisome proliferator-activated receptors (PPARs) are ligand-dependent transcription factors that play a key role in regulating lipid metabolism, inflammation, and other cellular processes. mdpi.com Several cannabinoids, including Δ9-THC, have been identified as agonists of PPARγ. nih.gov The acidic precursor, Δ9-tetrahydrocannabinolic acid (Δ9-THCA), has been shown to be a potent PPARγ agonist with neuroprotective activity. nih.gov While direct studies on (-)-Δ9-cis-THC and PPARs are limited, the known interactions of its close structural relatives suggest this is a plausible area of activity.

The interaction of cannabinoids with PPARs can occur through direct binding or via intracellular signaling pathways initiated by cannabinoid receptor activation. mdpi.com For instance, Δ9-THC has been found to stimulate the activity of PPARα. mdpi.com The activation of PPARγ by cannabinoids can contribute to their anti-inflammatory and neuroprotective effects. nih.gov

Modulation of Endocannabinoid Metabolizing Enzymes (e.g., FAAH, MAGL, ABHD6, ABHD12)

The pharmacological profile of (-)-Δ⁹-cis-Tetrahydrocannabinol extends to its interaction with key enzymes responsible for the degradation of endogenous cannabinoids. Research has focused on its potential to inhibit serine hydrolases that metabolize anandamide (B1667382) and 2-arachidonoylglycerol (2-AG), thereby influencing the tone of the endocannabinoid system.

In vitro studies have comparatively evaluated the inhibitory activity of (-)-Δ⁹-cis-THC against four major endocannabinoid-degrading enzymes: Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), α/β-Hydrolase Domain-containing 6 (ABHD6), and α/β-Hydrolase Domain-containing 12 (ABHD12). The results of these investigations were benchmarked against the well-characterized (-)-Δ⁹-trans-Tetrahydrocannabinol.

Findings indicate that (-)-Δ⁹-cis-THC exhibits weak inhibition of the enzymes responsible for hydrolyzing anandamide and 2-AG. acs.org Its inhibitory profile against FAAH, ABHD6, and ABHD12 was found to be similar to that of (-)-Δ⁹-trans-THC. acs.org While the observed IC₅₀ values for these enzymes are generally higher than the concentrations typically achieved in vivo following cannabis consumption, the inhibition of ABHD12 is considered noteworthy. acs.org This particular interaction may present a foundation for developing novel reversible inhibitors through targeted medicinal chemistry efforts. acs.org Furthermore, the simultaneous, albeit weak, inhibition of FAAH, ABHD6, and ABHD12 by (-)-Δ⁹-cis-THC suggests a potential for privileged interaction with multiple targets within the endocannabinoid system. acs.org

Table 1: In Vitro Inhibitory Activity of (-)-Δ⁹-cis-Tetrahydrocannabinol on Endocannabinoid Degrading Enzymes

| Enzyme | IC₅₀ (µM) acs.org |

|---|---|

| FAAH | > 20 |

| MAGL | > 20 |

| ABHD6 | 10.4 ± 1.2 |

| ABHD12 | 6.2 ± 0.8 |

Data represents the concentration required for 50% inhibition.

Structure Activity Relationships Sar of Δ9 Cis Tetrahydrocannabinol and Its Analogs

Impact of Stereoisomerism on Biological Activity

Stereoisomerism plays a pivotal role in the pharmacological profile of cannabinoids. The spatial arrangement of atoms within the molecule can dramatically alter its ability to bind to and activate cannabinoid receptors. nih.gov Δ9-Tetrahydrocannabinol possesses two chiral centers at carbons C-6a and C-10a, giving rise to four possible stereoisomers: two enantiomers of the trans-isomer and two enantiomers of the cis-isomer. acs.orgunibe.ch

The naturally occurring major enantiomer of Δ9-cis-THC has been identified as (6aS,10aR)-Δ9-cis-tetrahydrocannabinol, also referred to as (-)-Δ9-cis-THC. acs.orgunibe.chnih.gov This specific stereoisomer has been characterized as a partial agonist at cannabinoid receptors in vitro. acs.orgunibe.chnih.gov In vivo studies in mice have shown that it can elicit a full tetrad response, which is a series of tests used to screen for cannabinoid-like activity. acs.orgunibe.ch

The comparison between the cis and trans isomers of Δ9-THC reveals significant differences in their biological activity. The trans-isomer, specifically (-)-Δ9-trans-THC, is the most well-known and primary psychoactive constituent of Cannabis sativa. acs.orgnih.gov Research indicates that (-)-Δ9-cis-THC exhibits psychoactive effects similar to its trans counterpart in mice, but with a significantly lower potency, estimated to be about one-fifth of the activity. wikipedia.org

Early research reported that racemic (±)-Δ9-cis-THC was inactive in behavioral tests on rhesus monkeys. frontiersin.org Subsequent studies with racemic Δ9-cis-THC described it as a mild depressant and found it to be 20-fold less potent than natural (-)-Δ9-trans-THC in a mouse model of cannabinoid activity. frontiersin.org More recent and detailed investigations have clarified that the (-)-Δ9-cis-THC enantiomer is indeed biologically active. acs.org

The following table summarizes the comparative in vitro biological evaluation of (-)-Δ9-trans-THC and the enantiomers of Δ9-cis-THC for their binding affinity (Ki) and functional activity (EC50) at CB1 and CB2 receptors.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) [³⁵S]GTPγS | CB2 EC50 (nM) [³⁵S]GTPγS |

|---|---|---|---|---|

| (-)-Δ9-trans-THC | 40.7 ± 5.6 | 36.4 ± 8.9 | 147 ± 34 | 90.2 ± 21 |

| (-)-Δ9-cis-THC | 158 ± 23 | 80.5 ± 11 | >10000 | >10000 |

| (+)-Δ9-cis-THC | >10000 | >10000 | >10000 | >10000 |

Data sourced from in vitro comparative biological evaluations. acs.org

The absolute configuration of the chiral centers at C-6a and C-10a is a critical determinant of the molecule's interaction with cannabinoid receptors. acs.org The specific (6aS,10aR) configuration of (-)-Δ9-cis-THC dictates the three-dimensional shape of the molecule, which in turn affects its fit within the binding pocket of the CB1 and CB2 receptors. acs.org

The differing stereochemistry between the cis and trans isomers at these chiral centers results in a different spatial orientation of the key functional groups of the molecule. This altered geometry is likely responsible for the observed differences in binding affinity and efficacy between (-)-Δ9-cis-THC and (-)-Δ9-trans-THC. While both can interact with the receptors, the "lock and key" fit is less optimal for the cis-isomer, leading to its reduced potency. wikipedia.org

Modifications to the Alkyl Side Chain and Aromatic Substitutions

The alkyl side chain at the C3 position of the aromatic ring is a well-established pharmacophore for cannabinoid activity. nih.govcaymanchem.com Structure-activity relationship studies on various cannabinoids have demonstrated that the length and branching of this alkyl chain significantly influence receptor binding affinity and efficacy. nih.govcaymanchem.com

For classical cannabinoids, a minimum of three carbons in the side chain is generally required for binding to the CB1 receptor. caymanchem.com The optimal binding affinity for CB1 is typically observed with side chains of five to eight carbons. caymanchem.com Synthetic analogs of Δ9-THC with side chains longer than the natural pentyl chain have shown significantly higher potency. caymanchem.com For instance, the heptyl homolog of Δ9-THC has demonstrated nearly double the receptor affinity. caymanchem.com

While specific SAR studies focusing exclusively on the alkyl side chain of (-)-Δ9-cis-THC are less common, the principles derived from studies of trans-THC and other classical cannabinoids are considered to be broadly applicable. frontiersin.orgnih.gov It is therefore anticipated that modifications to the pentyl side chain of (-)-Δ9-cis-THC would modulate its biological activity in a similar manner.

Aromatic substitutions on the phenolic ring also play a role in the activity of cannabinoids. The phenolic hydroxyl group at the C1 position is a key feature for high-affinity binding to cannabinoid receptors. nih.gov

Computational Approaches and Molecular Dynamics Simulations in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the structure-activity relationships of cannabinoids at the molecular level. researchgate.netunipa.it Molecular docking and molecular dynamics (MD) simulations are employed to model the interaction between cannabinoid ligands and their receptors, providing insights that are often difficult to obtain through experimental methods alone. scielo.org.mxmdpi.com

These computational techniques allow researchers to predict the binding poses of ligands like (-)-Δ9-cis-THC within the receptor's binding pocket. nih.gov By analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, scientists can rationalize the observed differences in affinity and efficacy between various analogs. nih.gov

Molecular dynamics simulations, in particular, provide a dynamic view of the ligand-receptor complex over time. mdpi.com These simulations can reveal how the binding of a ligand induces conformational changes in the receptor, which is a crucial step in receptor activation. nih.gov For example, MD simulations have been used to study how the length of the alkyl side chain in THC analogs affects their interaction with key amino acid residues in the CB1 receptor, providing a structural basis for their varying potencies. nih.gov While much of this work has focused on Δ9-trans-THC and its high-potency analogs, the methodologies are directly applicable to understanding the SAR of (-)-Δ9-cis-THC. nih.gov

Metabolism and Biotransformation Pathways of Δ9 Cis Tetrahydrocannabinol

Phase I Metabolism: Hydroxylation and Oxidation Processes

The initial phase of metabolism for (-)-Δ⁹-trans-tetrahydrocannabinol primarily occurs in the liver and involves hydroxylation and oxidation reactions. wikipedia.org These processes are crucial for converting the lipid-soluble compound into more water-soluble derivatives that can be more easily eliminated from the body. rupahealth.com

Cytochrome P450 Enzyme Isoform Involvement (CYP2C9, CYP2C19, CYP3A4)

The biotransformation of (-)-Δ⁹-trans-tetrahydrocannabinol is predominantly mediated by the cytochrome P450 (CYP) enzyme system. researchgate.netresearchgate.net Several isoforms are involved, with CYP2C9 being the primary enzyme responsible for its metabolism. researchgate.netnih.gov CYP3A4 and CYP2C19 also play significant, albeit secondary, roles in this process. researchgate.netresearchgate.net Studies using human liver microsomes have demonstrated that these enzymes catalyze the hydroxylation of the molecule at various positions. nih.gov The involvement of these specific CYP isoforms highlights the potential for drug-drug interactions, as other substances metabolized by the same enzymes could alter the rate and extent of (-)-Δ⁹-trans-tetrahydrocannabinol metabolism.

Formation of Inactive Metabolites (e.g., 11-nor-9-carboxy-Δ⁹-THC)

Following its formation, the psychoactive 11-OH-THC is further oxidized to 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH). wikipedia.orgnih.gov This conversion is also mediated by CYP enzymes, including CYP2C9 and CYP3A4. researchgate.netwikipedia.org Unlike its precursor, THC-COOH is a non-psychoactive metabolite. researchgate.netwikipedia.org Due to its longer half-life in the body, THC-COOH is the primary metabolite targeted in urine drug tests to confirm cannabis use. wikipedia.org

| Metabolite | Formation Pathway | Key Enzymes | Psychoactivity |

| 11-hydroxy-Δ⁹-THC | Hydroxylation of (-)-Δ⁹-trans-THC | CYP2C9, CYP2C19, CYP3A4 | Active |

| 11-nor-9-carboxy-Δ⁹-THC | Oxidation of 11-hydroxy-Δ⁹-THC | CYP2C9, CYP3A4 | Inactive |

Phase II Metabolism: Glucuronidation Conjugation

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their excretion from the body. For cannabinoids, the primary Phase II reaction is glucuronidation. bohrium.com

Identification of Glucuronide Conjugates

Both (-)-Δ⁹-trans-tetrahydrocannabinol and its primary metabolites, 11-OH-THC and THC-COOH, can undergo glucuronidation. springermedizin.deresearchgate.net This process is catalyzed by UDP-glucuronosyltransferases (UGTs). d-nb.info The resulting glucuronide conjugates are more readily eliminated in urine and feces. wikipedia.orgwikipedia.org The main metabolite found in urine is the O-ester glucuronide of THC-COOH. bohrium.comnih.gov Glucuronide conjugates of 11-OH-THC have also been identified in both in vitro and in vivo samples. d-nb.infonih.gov

| Parent Compound | Conjugate | Enzymes |

| (-)-Δ⁹-trans-THC | Δ⁹-THC-glucuronide | UGT1A9, UGT1A10 |

| 11-hydroxy-Δ⁹-THC | 11-OH-THC-glucuronide | UGT1A9, UGT1A10 |

| 11-nor-9-carboxy-Δ⁹-THC | THC-COOH-glucuronide | UGT1A1, UGT1A3 |

In Vitro and In Vivo Metabolite Profiling and Identification

The metabolic pathways of (-)-Δ⁹-trans-tetrahydrocannabinol have been extensively studied using both in vitro and in vivo models. In vitro studies, often utilizing human liver microsomes or recombinant CYP enzymes, have been instrumental in identifying the specific enzymes involved in its metabolism and the primary metabolites formed. nih.govnih.gov These studies have confirmed the roles of CYP2C9, CYP2C19, and CYP3A4 in the formation of hydroxylated metabolites. nih.govnih.gov

In vivo studies in humans have provided a comprehensive picture of the pharmacokinetics and metabolite profiles following administration. nih.gov These studies have confirmed that 11-OH-THC and THC-COOH are the major metabolites in blood plasma. nih.gov Analysis of urine and feces has shown that the majority of the compound is excreted as metabolites, with THC-COOH and its glucuronide conjugate being the most abundant urinary metabolites. wikipedia.orgbohrium.com Recent metabolomic approaches have identified a large number of metabolites, highlighting the complexity of its biotransformation. nih.govresearchgate.net

Advanced Analytical Methodologies for Research on Δ9 Cis Tetrahydrocannabinol

Chromatographic and Mass Spectrometric Techniques for Characterization and Quantitation

The combination of high-resolution chromatography and mass spectrometry is indispensable for the unambiguous identification and quantification of Δ9-cis-THC. acs.org Early analytical techniques were often insufficient to handle the complexity of the cannabinoid profile in Cannabis sativa, which led to the natural occurrence of Δ9-cis-THC being overlooked or dismissed for many years. acs.org Modern methods, however, provide the necessary selectivity and sensitivity.

Given that Δ9-tetrahydrocannabinol has two stereogenic centers, it can exist as two pairs of enantiomers: (±)-trans-THC and (±)-cis-THC. acs.orgresearchgate.net Distinguishing between these stereoisomers is crucial, as they can exhibit different biological activities. digitellinc.com Enantioselective and diastereoselective chromatography are the premier techniques for this purpose.

Researchers have successfully developed methods using normal-phase enantioselective ultra-high-performance liquid chromatography (NP-eUHPLC) to separate the enantiomers of Δ9-cis-THC. unibe.ch One effective strategy is the inverted chirality column approach (ICCA), which utilizes two columns with opposite chiral selectors, such as (R,R)-Whelk-O1 and (S,S)-Whelk-O1, to confirm the absolute configuration and enantiomeric excess of the target analyte in complex matrices like plant extracts. researchgate.netunibe.ch This approach was instrumental in establishing that natural Δ9-cis-THC is scalemic (approximately 80–90% enantiomeric purity) and that the major enantiomer possesses the 6aS,10aR configuration, designated as (-)-Δ9-cis-THC. acs.orgresearchgate.netnih.gov

Enantioselective supercritical fluid chromatography (eSFC) has also proven to be a powerful tool, demonstrating superior chemo- and diastereoselectivity for cannabinoid analysis. unibe.ch An eSFC method using a Whelk-O1 selector column successfully resolved both enantiomers of Δ9-cis-THC from each other and from other co-eluting cannabinoids like cannabidiol (B1668261) (CBD). researchgate.netunibe.ch The use of isocratic methods in supercritical fluid chromatography (a form of which is UPC²) is often ideal as it simplifies development and improves productivity by eliminating the need for column re-equilibration between runs.

| Technique | Chiral Stationary Phase (CSP) | Key Findings | Reference |

|---|---|---|---|

| NP-eUHPLC (ICCA) | (R,R)-Whelk-O1 and (S,S)-Whelk-O1 | Established the absolute configuration and enantiomeric purity of natural (-)-Δ9-cis-THC. | researchgate.netunibe.ch |

| eSFC | Whelk-O1 selector | Achieved high chemo- and diastereoselectivity, resolving Δ9-cis-THC enantiomers from CBD. | unibe.ch |

| ACQUITY UPC² | Trefoil AMY1 (amylose-based) | Separated four THC isomers ((±)trans-Δ8-THC and (±)trans-Δ9-THC) in under 3 minutes. The principles are applicable to cis/trans separation. |

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with an ultra-high-performance liquid chromatography (UHPLC) system, is a cornerstone for the definitive identification of cannabinoids. acs.org This technique provides highly accurate mass measurements, allowing for the determination of the elemental composition of an analyte. For THC isomers, this confirms the molecular formula C₂₁H₃₀O₂. waters.com

The coupling of reversed-phase UHPLC with HRMS enables the comparison of retention times and accurate masses against a reference standard, a critical step for unambiguous identification given the isobaric nature of many phytocannabinoids. acs.org This methodology was used to confirm the co-occurrence of (±)-Δ9-cis-THCs and (±)-Δ9-trans-THCs in cannabis fiber hemp strains. acs.org Techniques like quadrupole time-of-flight (QToF) mass spectrometry can also analyze fragmentation data, which reveals structural characteristics shared among isomers and helps differentiate them from other compounds. waters.com

Both gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the quantification of THC isomers in various biological and botanical samples. acs.orgnih.govresearchgate.net

A GC-MS/MS method was specifically developed to quantify (±)-Δ9-cis-THC in the presence of its trans-diastereomer and other phytocannabinoids. acs.org GC-based methods often require a derivatization step to increase the volatility of cannabinoid compounds, particularly acidic ones. nih.govnih.gov This can be a time-consuming process. researchgate.net

LC-MS/MS has become increasingly prevalent as it often circumvents the need for derivatization and can offer comparable or superior sensitivity. nih.govresearchgate.net LC-MS/MS methods have been extensively validated for the separation and quantification of Δ8-THC and Δ9-trans-THC and their respective metabolites in matrices like whole blood and urine. oup.comnih.govresearchgate.netrestek.comrestek.com These methods, which achieve baseline chromatographic resolution of the isomers, are directly applicable to the analysis of Δ9-cis-THC. The selectivity of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, allows for highly specific quantification even if chromatographic separation is incomplete, by monitoring unique precursor-to-product ion transitions for each analyte. youtube.comresearchgate.net

| Technique | Primary Use | Key Advantages | Considerations |

|---|---|---|---|

| GC-MS/MS | Quantification | High chromatographic efficiency; well-established. | Requires derivatization for acidic cannabinoids; potential for thermal degradation of analytes. nih.govwiley.com |

| LC-MS/MS | Quantification | High sensitivity and specificity (MRM); no derivatization needed; suitable for native cannabinoid profile. nih.govnih.gov | Matrix effects can cause ion suppression or enhancement. researchgate.net |

| UHPLC-HRMS (e.g., QToF) | Identification & Characterization | Provides accurate mass and elemental composition; fragmentation data aids in structural elucidation. acs.orgwaters.com | Primarily for qualitative or semi-quantitative work unless extensively validated with standards. |

Sample Preparation and Matrix Considerations in Research Analysis

The complexity of the sample matrix necessitates a robust sample preparation procedure to extract the analytes of interest and remove interferences prior to instrumental analysis. nih.gov The choice of technique depends heavily on the matrix, which can range from plant material to biological fluids such as blood, urine, and oral fluid. nih.govunodc.org

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common methods for cannabinoid determination. nih.gov

LLE is a widely used technique for extracting cannabinoids from plasma and oral fluid, often using solvents like hexane (B92381) and ethyl acetate. restek.comresearchgate.netoup.com The pH of the sample should be carefully adjusted prior to LLE, as the chemical properties of cannabinoids can vary (e.g., neutral THC vs. acidic THC-COOH). nih.gov

SPE is employed to isolate analytes from complex matrices like urine and blood, providing a cleaner extract than LLE. oup.comresearchgate.netnih.gov

For specific matrices, additional steps are required:

Plant Material: Homogenized samples are typically extracted with a solvent such as methanol. unodc.orgnist.gov

Urine: As cannabinoids are excreted as conjugates (e.g., glucuronides), a hydrolysis step (either enzymatic or alkaline) is required before extraction to measure the total analyte concentration. restek.comnih.gov

Blood/Plasma: Protein precipitation with a solvent like acetonitrile (B52724) is often performed prior to extraction to prevent clogging of the analytical column. researchgate.netnih.gov

The goal of sample preparation is to produce a clean extract that minimizes matrix effects, which can interfere with ionization in the mass spectrometer and affect quantitative accuracy. researchgate.net

Challenges in Isomer Resolution and Quantitative Accuracy

Despite the availability of advanced analytical tools, several challenges persist in the analysis of (-)-Δ9-cis-tetrahydrocannabinol.

Isomer Resolution: The primary challenge is the chromatographic separation of Δ9-cis-THC from its diastereomer, Δ9-trans-THC, and other positional isomers like Δ8-THC. acs.orgrestek.com Their structural similarities result in very close elution times in many chromatographic systems, making baseline resolution difficult to achieve. nih.gov While specialized chiral columns can separate the enantiomers, achieving simultaneous resolution of all cis/trans and positional isomers in a single run remains a complex task that requires careful method development. acs.org

Quantitative Accuracy: Several factors can compromise quantitative accuracy:

Reference Standards: The lack of certified reference materials for all THC isomers, particularly less common ones like (+)-Δ9-cis-THC, complicates method validation and accurate quantification. acs.org Researchers have often had to rely on synthetic standards. acs.org

Low Abundance: Natural (-)-Δ9-cis-THC is typically found in much lower concentrations than (-)-Δ9-trans-THC, especially in high-THC narcotic-type cannabis, where it may be undetectable. acs.orgnih.gov Quantifying a minor peak in the presence of a major, closely eluting peak is analytically demanding and requires excellent chromatographic resolution to prevent interference. restek.com

Analytical Artifacts: GC analysis is prone to thermal degradation and isomerization. The high temperatures of the GC inlet can cause the decarboxylation of acidic cannabinoids (e.g., THCA) and can also promote the conversion of CBD into various THC isomers, including Δ9-THC, potentially leading to artificially inflated results. wiley.comnist.gov This makes LC-based methods more suitable for analyzing the native cannabinoid profile of a sample. nih.gov

The forensic and regulatory relevance of distinguishing these isomers is significant, as legal definitions often refer to "Δ9-THC and isomers," necessitating analytical methods that can specifically identify and quantify compounds like Δ9-cis-THC. acs.orgnih.gov

Pre Clinical Research Models for Investigating Δ9 Cis Tetrahydrocannabinol Activity

In Vitro Cellular Systems for Mechanistic Studies

In vitro cellular systems are instrumental for dissecting the molecular mechanisms underlying the activity of (-)-Δ9-cis-THC. These systems allow for controlled investigations into receptor interactions, signaling pathways, and the compound's influence on various cellular processes.

Receptor-Expressing Cell Lines and Signaling Pathway Analysis

To investigate the interaction of (-)-Δ9-cis-THC with cannabinoid receptors, cell lines engineered to express these receptors are commonly employed. Studies have utilized such systems to characterize (-)-Δ9-cis-THC as a partial agonist at cannabinoid receptors. acs.orgresearchgate.net The activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events.

Table 1: In Vitro Receptor Binding and Functional Activity of (-)-Δ9-cis-THC

| Parameter | Receptor/Enzyme | Value |

| Binding Affinity (Ki) | CB1 | 136 nM |

| CB2 | 262 nM | |

| Functional Activity (EC50) | CB1 ([35S]GTPγS) | 134 nM |

| CB2 ([35S]GTPγS) | 102 nM | |

| Enzyme Inhibition (IC50) | FAAH | >10 µM |

| MAGL | >10 µM | |

| ABHD6 | 6.8 µM | |

| ABHD12 | 2.1 µM | |

| This table summarizes the in vitro biological evaluation of (-)-Δ9-cis-THC, detailing its binding affinities and functional activities at CB1 and CB2 receptors, as well as its inhibitory concentrations for various endocannabinoid degrading enzymes. acs.org |

Examination of Cellular Processes (e.g., Cell Growth, Migration, Protein Homeostasis)

The effects of cannabinoids on fundamental cellular processes are a significant area of research. Studies have shown that Δ9-THC can inhibit the proliferation of various cancer cell lines. For instance, in human glioblastoma multiforme (GBM) cells, Δ9-THC administration leads to a significant decrease in cell viability and induces a G0/G1 cell cycle arrest. nih.gov This is associated with the downregulation of proteins that promote cell cycle progression, such as E2F1 and Cyclin A, and the upregulation of the cell cycle inhibitor p16INK4A. nih.gov Similarly, Δ9-THC has been found to inhibit the proliferation of cytotrophoblast cells. researchgate.net

In the context of cell migration, a combination of cannabichromene (B1668259) (CBC) and Δ9-THC has been shown to inhibit the migration of urothelial carcinoma cell lines. mdpi.com This effect was correlated with alterations in the integrity of F-actin, a key component of the cellular cytoskeleton. mdpi.com

Furthermore, research indicates that Δ9-THC can modulate protein homeostasis. A proteomic screening of hippocampal synaptosomal fractions following THC administration revealed alterations in the expression of numerous proteins. nih.gov Notably, this analysis identified a significant modulation of the proteasome system, a critical complex for ATP-dependent protein degradation. nih.gov Specifically, THC was found to decrease the chymotrypsin-like protease activity of the 20S proteasome in the hippocampus. nih.gov

Epigenetic Modifications and Gene Expression Regulation

Emerging evidence suggests that cannabinoids, including Δ9-THC, can induce epigenetic modifications, thereby regulating gene expression. nih.gov These modifications include alterations in DNA methylation and histone modifications. nih.gov For example, THC treatment has been shown to alter gene-specific methylation patterns in lymphocytes. nih.gov

In the context of myeloid-derived suppressor cells (MDSCs), THC mediates epigenetic changes that promote their differentiation and function. nih.gov Specifically, THC administration in mice led to increased methylation at the promoter regions of DNMT3a and DNMT3b in MDSCs, which correlated with their reduced expression. dntb.gov.ua Conversely, decreased methylation was observed at the promoter regions of Arg1 and STAT3, resulting in their higher expression. dntb.gov.ua

THC exposure can also alter the expression of key microRNAs, which in turn influences gene expression. nih.govresearchgate.net Studies have also demonstrated that THC can impact the expression of genes involved in spermatogenesis and reproductive function, potentially through epigenetic control. mdpi.com

In Vivo Animal Models for Behavioral and Physiological Investigations

In vivo animal models are indispensable for understanding the complex behavioral and physiological effects of (-)-Δ9-cis-THC in a whole-organism context. These models, particularly rodent models, have been pivotal in characterizing its cannabimimetic properties.

Rodent Models (e.g., Mice, Rats) for Cannabimimetic Effects

Rodent models, including mice and rats, are widely used to assess the cannabimimetic activity of compounds like (-)-Δ9-cis-THC. nih.gov These models have been instrumental in determining the mechanisms underlying the behavioral and pharmacokinetic effects of cannabinoids. nih.gov Studies have shown that (-)-Δ9-cis-THC can elicit a full tetrad response in mice, which is a hallmark of cannabinoid receptor activation. acs.orgethz.chnih.gov The potency of these effects can vary depending on the route of administration, with differences observed between intraperitoneal, subcutaneous, and oral administration. nih.gov

Tetrad Test for Cannabinoid Receptor-Mediated Behavioral Responses

The tetrad test is a foundational preclinical tool for evaluating the pharmacological activity of cannabinoid receptor 1 (CB1R) agonists. nih.gov This battery of tests assesses four characteristic behavioral and physiological responses: antinociception (reduced pain sensitivity), hypothermia (decreased body temperature), hypolocomotion (reduced spontaneous movement), and catalepsy (a state of immobility). nih.govjohnshopkins.eduresearchgate.netnih.gov

Research has demonstrated that (-)-Δ9-cis-THC can induce a full tetrad response in BALB/c mice. acs.orgethz.chfrontiersin.org This indicates its activity as a cannabinoid agonist in vivo. acs.orgresearchgate.net The potency of (-)-Δ9-cis-THC in eliciting these effects is lower than that of (-)-Δ9-trans-THC, which aligns with its in vitro partial agonist profile at the CB1 receptor. acs.orgfrontiersin.orgwikipedia.org

Table 2: Cannabinoid Tetrad Effects of (-)-Δ9-cis-THC in Mice

| Tetrad Component | Observation |

| Antinociception | Elicited |

| Hypothermia | Elicited |

| Hypolocomotion | Elicited |

| Catalepsy | Elicited |

| This table outlines the components of the classic cannabinoid tetrad test and indicates that (-)-Δ9-cis-THC elicits a full response in mice, characteristic of CB1 receptor activation. acs.orgfrontiersin.org |

Models for Specific Neurobiological and Systemic Research (e.g., Neurodevelopment)

Preclinical animal models are indispensable for investigating the specific neurobiological and systemic consequences of (-)-Δ9-cis-Tetrahydrocannabinol exposure, particularly during critical developmental periods. researchgate.netresearchgate.net These models allow for controlled examination of the compound's impact on the developing central nervous system, helping to elucidate mechanisms that may underlie lasting neurodevelopmental modifications. researchgate.net

Rodent models, primarily involving rats and mice, are frequently used to study the effects of prenatal cannabinoid exposure (PCE). researchgate.netnih.gov In these models, pregnant dams are typically administered the compound, and the subsequent offspring are assessed for a range of outcomes. researchgate.netnih.gov Research using these models has demonstrated that prenatal exposure can lead to enduring cognitive deficits, including impairments in learning and memory, and behavioral alterations in the offspring. researchgate.netnih.gov Mechanistic studies in rodents have revealed that these changes can be associated with altered cortical gene expression and modifications in neurotransmitter systems, highlighting the biological plausibility of the observed effects. researchgate.netnih.gov

Non-human primate models offer a highly translational approach to studying the effects of prenatal exposure due to their greater physiological and neurodevelopmental similarity to humans. nih.gov Studies using these models can investigate the impact of chronic prenatal exposure on aspects like musculoskeletal development, revealing potential effects on pathways related to inflammation and cytokine signaling in tissues such as skeletal muscle. nih.gov

The zebrafish (Danio rerio) has also emerged as a valuable model for studying the neurodevelopmental impact of cannabinoids. mdpi.com Advantages of the zebrafish model include rapid external development and optical transparency of embryos, which permit detailed observation of developmental processes. mdpi.com This model is particularly useful for toxicological screening and for understanding the molecular mechanisms through which cannabinoids affect early-life development. mdpi.com

These diverse animal models are crucial for exploring the enduring neurodevelopmental consequences of exposure to (-)-Δ9-cis-Tetrahydrocannabinol. researchgate.netnih.gov Findings from these preclinical studies provide foundational knowledge on how the compound can interfere with critical neurodevelopmental processes. researchgate.net

Table 1: Findings from Neurodevelopmental Models of (-)-Δ9-cis-Tetrahydrocannabinol Exposure

| Model Organism | Exposure Paradigm | Key Neurobiological/Systemic Findings | Reference |

|---|---|---|---|

| Rat | Perinatal administration to dams | Enduring cognitive deficits in offspring; Alteration of cortical gene expression and neurotransmission. researchgate.net | researchgate.net |

| Rodents | Prenatal exposure | Reduced social interaction, increased anxiety, impaired memory and learning in offspring. nih.gov | nih.gov |

| Non-human Primate | Chronic prenatal administration | Altered gene expression related to inflammation and cytokine signaling in fetal skeletal muscle. nih.gov | nih.gov |

| Zebrafish | Embryonic/larval exposure | Utilized to study molecular mechanisms and toxicological effects during early development. mdpi.com | mdpi.com |

Voluntary Consumption Models for High-Dose Studies

Studying the effects of high-dose (-)-Δ9-cis-Tetrahydrocannabinol requires preclinical models that facilitate voluntary consumption, as forced administration can introduce confounding variables like stress. researchgate.net However, developing such models has been challenging, partly due to the aversive taste of the compound to rodents, which can limit intake. researchgate.net To overcome this, researchers have developed innovative paradigms that encourage volitional self-administration. researchgate.netnih.gov

One successful approach involves formulating the compound into a palatable medium. nih.govresearchgate.net For instance, incorporating (-)-Δ9-cis-Tetrahydrocannabinol into chocolate gelatin or peanut butter-based cookies has been shown to drive voluntary oral consumption in mice and rats. nih.govresearchgate.net These edible models are particularly valuable as they mimic a popular route of human consumption and allow for the study of high-dose effects in a more naturalistic context. researchgate.net Studies using these methods have successfully triggered and measured cannabimimetic responses, such as reduced locomotion and analgesia, confirming the intake of behaviorally active doses. researchgate.net

Intravenous self-administration is another key model, particularly for investigating the reinforcing properties of the compound. nih.govnih.gov While historically difficult to establish in rodents, recent protocols have achieved reliable self-administration by incorporating specific training procedures. nih.govuthscsa.edu In some paradigms, adolescent rats learn to press a lever to receive intravenous infusions of the compound. nih.gov These studies can employ escalating dose schedules, allowing for the investigation of high-dose intake and its long-term consequences. nih.gov Research using this model has shown that volitional intake during adolescence can lead to lasting alterations in behavior, such as effects on working memory, and changes in cannabinoid and glutamate (B1630785) receptor protein expression in key brain regions in adulthood. nih.gov

These voluntary consumption models are critical for understanding the neurobiological and behavioral effects of high-dose exposure. researchgate.netnih.gov They provide a platform to investigate addiction-related behaviors, cognitive outcomes, and the molecular adaptations that occur following high levels of intake. nih.govuthscsa.edu

Table 2: Characteristics of Voluntary Consumption Models for (-)-Δ9-cis-Tetrahydrocannabinol

| Model Type | Organism | Method of Consumption | Key Research Applications | Reference |

|---|---|---|---|---|

| Edible Self-Administration | Mouse | Compound formulated in palatable chocolate gelatin. researchgate.net | Investigating cannabimimetic responses (hypolocomotion, analgesia) following high-dose oral intake. researchgate.net | researchgate.net |

| Edible Self-Administration | Rat | Compound mixed into peanut butter paired with cookies for prenatal exposure studies. nih.gov | Assessing impact of voluntary prenatal consumption on neurodevelopmental outcomes. nih.gov | nih.gov |

| Intravenous Self-Administration | Rat | Operant lever-pressing for intravenous infusions on an escalating dose schedule. nih.gov | Studying long-term behavioral and molecular alterations (e.g., working memory, receptor expression) following adolescent high-dose intake. nih.gov | nih.gov |

| Intravenous Self-Administration | Squirrel Monkey | Lever-pressing for intravenous infusions. nih.gov | Establishing the reinforcing effects of the compound. nih.gov | nih.gov |

Broader Cellular and Molecular Effects of Δ9 Cis Tetrahydrocannabinol Beyond Canonical Receptors

Antioxidant Activity and Neuroprotection Mechanisms

(-)-Δ9-cis-Tetrahydrocannabinol ((-)-Δ9-cis-THC) exhibits potent antioxidant properties that contribute to its neuroprotective effects, operating through mechanisms that are independent of cannabinoid receptor activation. This activity is crucial in protecting neurons from excitotoxicity, a process implicated in various neurodegenerative disorders.

Research has demonstrated that (-)-Δ9-cis-THC can effectively reduce glutamate-induced toxicity in neuronal cultures. nih.govnih.govresearchgate.netnih.gov This protection is not affected by the presence of cannabinoid receptor antagonists, indicating a receptor-independent mechanism. nih.govnih.govresearchgate.netnih.gov The neuroprotective action of (-)-Δ9-cis-THC is attributed to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in neuronal damage. nih.gov

Studies have shown that (-)-Δ9-cis-THC can prevent hydroperoxide-induced oxidative damage in both chemical systems and neuronal cultures. nih.govresearchgate.netnih.gov Its antioxidant capacity has been demonstrated through methods like cyclic voltammetry. nih.govnih.gov In comparative studies, (-)-Δ9-cis-THC has shown efficacy in protecting against glutamate (B1630785) neurotoxicity that is comparable or even superior to other well-known antioxidants like ascorbate (B8700270) and alpha-tocopherol. nih.govresearchgate.netnih.gov This suggests that the phenolic hydroxyl group in the structure of (-)-Δ9-cis-THC is a key contributor to its antioxidant and neuroprotective capabilities.

Table 1: Neuroprotective Effects of (-)-Δ9-cis-THC Against Glutamate-Induced Toxicity

| Experimental Model | Toxin | Key Finding | Citation |

|---|---|---|---|

| Rat Cortical Neuron Cultures | Glutamate | Reduced glutamate toxicity | nih.govnih.govresearchgate.netnih.gov |

| Rat Cortical Neuron Cultures | NMDA, AMPA, Kainate | Protected against neurotoxicity mediated by all three glutamate receptor subtypes | nih.govnih.govresearchgate.net |

| Chemical (Fenton reaction) and Neuronal Cultures | Hydroperoxides | Prevented hydroperoxide-induced oxidative damage | nih.govresearchgate.netnih.gov |

Modulation of Gene Expression and Epigenetic Control

Beyond its immediate antioxidant effects, (-)-Δ9-cis-THC can exert long-term influence on cellular function through the modulation of gene expression and epigenetic control. While much of the research in this area has been conducted with Δ9-THC without specifying the cis-isomer, the findings provide a strong basis for understanding the potential mechanisms of the cis- form.

Δ9-THC has been shown to alter the expression of a variety of genes involved in crucial cellular processes. For instance, studies have reported that THC can regulate the expression of the growth factor pleiotrophin (B1180697) in the forebrain. nih.gov It can also impact the transcription of genes related to the dopaminergic system, such as dopamine (B1211576) D1 and D2 receptors. mdpi.com Furthermore, research indicates that THC exposure can lead to transcriptional alterations in genes associated with neuronal, astrocytic, and microglial signaling pathways. mdpi.com

The modulation of gene expression by Δ9-THC is often linked to epigenetic modifications. xiahepublishing.com These are changes that affect gene activity without altering the DNA sequence itself. Key epigenetic mechanisms influenced by THC include:

DNA Methylation: THC has been shown to alter DNA methylation patterns. nih.govjove.com For example, it can induce hypomethylation of critical genes that regulate the function of myeloid-derived suppressor cells. nih.gov In other contexts, it has been observed to affect the expression of DNA methyltransferases (DNMTs), the enzymes responsible for DNA methylation. jove.comnih.gov

Histone Modifications: THC can also trigger changes in histone modifications, which play a vital role in packaging DNA and regulating gene accessibility. nih.gov Studies have documented alterations in various histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3, and H3K36me3) in immune cells following THC treatment. nih.gov These changes are associated with both the activation and suppression of different sets of genes. nih.gov

These epigenetic changes can have lasting consequences, potentially contributing to the long-term effects of cannabinoids on the brain and other tissues. nih.govmdpi.com

Table 2: Examples of Genes and Epigenetic Modifications Modulated by Δ9-THC

| Cellular Context | Gene/Modification | Observed Effect | Potential Implication | Citation |

|---|---|---|---|---|

| Myeloid-Derived Suppressor Cells | Arg1, STAT3 | Hypomethylation | Induction of immunosuppressive functions | nih.gov |

| Differentiating Mouse Lymph Node Cells | Histone Methylation (H3K4me3, H3K9me3, etc.) | Alterations in methylation patterns | Dysregulation of non-coding and messenger RNAs | nih.gov |

| Human Peripheral Blood Mononuclear Cells | DNMTs and TETs mRNA levels | Downregulation of DNMTs, Upregulation of TETs | Altered DNA methylation and hydroxymethylation | jove.com |

| Adult Rat Forebrain | Pleiotrophin (PTN) mRNA | Increased expression | Regulation of growth factor signaling | nih.gov |

| Adolescent Rat Prefrontal Cortex | Dopamine D1 and D2 receptors (Drd1, Drd2) mRNA | Increased expression | Alterations in dopaminergic system | mdpi.com |

Influence on Intracellular Signaling Cascades (Beyond cAMP)

(-)-Δ9-cis-THC can modulate a variety of intracellular signaling cascades that are not directly linked to the canonical cAMP pathway associated with CB1 receptor activation. This highlights the compound's ability to engage with a broader network of cellular communication systems.

A significant area of non-canonical signaling influenced by Δ9-THC involves the Mitogen-Activated Protein Kinase (MAPK) pathways. Research has shown that THC can induce the activation (phosphorylation) of the MAPK/Extracellular signal-regulated kinase (ERK) in brain regions like the dorsal striatum and the nucleus accumbens. nih.gov This activation is implicated in long-term neuronal adaptive responses. nih.gov Furthermore, THC has been found to modulate the phosphorylation of the transcription factor Elk-1, a downstream target of the ERK pathway. nih.gov

In addition to the MAPK/ERK pathway, studies have also pointed to the involvement of other signaling molecules. For example, THC has been shown to influence the phosphorylation of AKT and GSK-3α/β in certain cancer cell lines, suggesting a role in regulating cell survival and apoptosis. mdpi.com

It is important to note that while some of these signaling effects may be initiated through interactions with cannabinoid receptors, they represent a divergence from the classical adenylyl cyclase/cAMP pathway. The activation of these alternative signaling cascades can lead to a diverse array of cellular responses, including changes in gene expression, cell proliferation, and survival.

Impact on Protein Dynamics and Proteostasis

The influence of (-)-Δ9-cis-THC extends to the fundamental cellular processes of protein synthesis and homeostasis, collectively known as proteostasis. While research specifically on the 'cis' isomer is limited, studies on Δ9-THC provide insights into its potential effects on protein dynamics.

One study has indicated that Δ9-THC can inhibit the synthesis of DNA, RNA, and protein in various human and mammalian cell cultures. nih.gov However, this inhibition of macromolecular synthesis was not due to a direct interference with the synthetic machinery itself, but rather was attributed to a reduction in the pool sizes of the radioactive precursors used to measure synthesis. nih.gov The underlying cause of this reduction in precursor pools remains to be fully elucidated. nih.gov

More recent proteomic studies have begun to unravel the broader impact of Δ9-THC on the cellular proteome. A proteomic screening of hippocampal synaptosomal fractions following THC administration revealed alterations in 122 proteins, many of which are involved in cytoskeletal reorganization and metabolic pathways. nih.gov This study also identified a significant alteration in the function of the proteasome system, a key component of the cellular machinery responsible for protein degradation. nih.govnih.gov Specifically, a decrease in the chymotrypsin-like protease activity of the 20S proteasome was observed in the hippocampus. nih.govnih.gov

The modulation of the proteasome system suggests that Δ9-THC can influence protein degradation pathways, which are critical for maintaining cellular health and preventing the accumulation of misfolded or damaged proteins. nih.govnih.gov These findings open up new avenues for understanding how cannabinoids may impact cellular stress responses and long-term cellular function.

Future Research Directions and Emerging Paradigms for Δ9 Cis Tetrahydrocannabinol

Elucidation of Complete Biosynthetic Pathways and Enzymes

The precise enzymatic machinery responsible for the biosynthesis of (-)-Δ⁹-cis-THC in Cannabis sativa remains to be fully detailed. While tetrahydrocannabinolic acid (THCA) synthase is known to catalyze the oxidative cyclization of cannabigerolic acid (CBGA) to form Δ⁹-trans-THCA, the pathway leading to the cis-isomer is less clear. frontiersin.org It is hypothesized that Δ⁹-cis-tetrahydrocannabinolic acid (Δ⁹-cis-THCA) is the direct precursor, which then undergoes non-enzymatic decarboxylation to form (-)-Δ⁹-cis-THC. frontiersin.org The presence of Δ⁹-cis-THCA in concentrations comparable to the trans-isomer in certain CBD-rich and CBG-rich varieties of the plant supports this hypothesis. frontiersin.org

Future research must focus on identifying and characterizing the specific synthase or isomerase responsible for the formation of the cis-configuration. Key research questions include:

Does a distinct "cis-THCA synthase" exist, or does the known THCA synthase exhibit stereochemical flexibility under certain conditions or in the presence of specific cofactors?

What is the role of other cannabinoids, such as cannabidiol (B1668261) (CBD), in the potential epimerization or acid-catalyzed cyclization that could lead to the formation of cis-THC? wikipedia.org

What genetic and environmental factors influence the trans:cis ratio of THC in different cannabis chemovars?

Answering these questions will not only provide a complete picture of cannabinoid biosynthesis but also open avenues for the biotechnological production of (-)-Δ⁹-cis-THC.

Exploration of Novel Analogs and Their Structure-Activity Relationships

The cis-fused tetrahydrobenzo[c]chromene core of (-)-Δ⁹-cis-THC is a promising scaffold for medicinal chemistry. researchgate.net This structural motif is found in various natural products exhibiting a range of biological activities, including anticancer, antifungal, and antiparasitic properties. frontiersin.org Systematic exploration of novel analogs of (-)-Δ⁹-cis-THC is a critical next step to delineate its structure-activity relationships (SAR).

Initial studies have shown that (-)-Δ⁹-cis-THC has a lower binding affinity for the CB₁ and CB₂ receptors—approximately ten times lower than its trans-counterpart. frontiersin.org The (+)-Δ⁹-cis-THC enantiomer appears to be inactive at these receptors. frontiersin.org This suggests that the stereochemistry at the 6a and 10a positions is crucial for receptor interaction.

Future synthetic chemistry efforts should focus on:

Modification of the C3 alkyl chain: Varying the length and branching of this chain has been shown to significantly impact cannabinoid receptor affinity and efficacy in the trans-series.

Substitution on the aromatic ring: Introducing different functional groups on the phenolic ring could modulate receptor binding and selectivity.

Alterations to the cyclohexene (B86901) ring: Modifications to this part of the molecule could influence metabolic stability and pharmacokinetic properties.

A comprehensive SAR study will be instrumental in identifying analogs with enhanced potency, selectivity for specific cannabinoid receptors, or novel pharmacological targets, potentially leading to therapeutic agents with improved efficacy and reduced side effects. frontiersin.org

| Compound | Receptor Binding Affinity (CB₁) | Receptor Binding Affinity (CB₂) | Notes |

| (-)-Δ⁹-trans-THC | High | High | The primary psychoactive component of cannabis. |

| (-)-Δ⁹-cis-THC | Low (approx. 10-fold lower than trans) | Low (approx. 10-fold lower than trans) | Exhibits milder psychoactive effects than the trans-isomer in animal models. wikipedia.org |

| (+)-Δ⁹-cis-THC | Inactive | Inactive | The non-natural enantiomer shows no significant binding to cannabinoid receptors. frontiersin.org |

Integration of Advanced Structural Biology and Computational Modeling

Understanding the molecular interactions between (-)-Δ⁹-cis-THC and its biological targets is fundamental to explaining its unique pharmacological profile. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), and computational modeling are powerful tools for this purpose. While these methods have been applied to study the binding of trans-THC and its analogs to the CB1 receptor, similar investigations for the cis-isomer are lacking. nih.gov

Future research in this area should include:

Computational Docking and Molecular Dynamics Simulations: These in silico methods can predict the binding poses of (-)-Δ⁹-cis-THC within the active sites of cannabinoid receptors and other potential targets. longdom.org This can help to rationalize its lower affinity compared to the trans-isomer and identify key amino acid residues involved in binding.

Cryo-EM and X-ray Crystallography: Obtaining high-resolution structures of (-)-Δ⁹-cis-THC in complex with its target proteins would provide definitive insights into its binding mode and the conformational changes it induces in the receptor.

These studies will be invaluable for the rational design of novel cis-THC analogs with tailored pharmacological properties.

Development of High-Throughput Screening and Omics Approaches

To accelerate the discovery of the full therapeutic potential of (-)-Δ⁹-cis-THC and its analogs, high-throughput screening (HTS) and "omics" technologies should be employed. HTS allows for the rapid testing of large libraries of compounds against specific biological targets. bmglabtech.comwikipedia.org This can be used to identify novel activities of (-)-Δ⁹-cis-THC beyond the cannabinoid receptors.

Omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the biological effects of (-)-Δ⁹-cis-THC. For instance, transcriptomics can reveal changes in gene expression in response to treatment, while metabolomics can identify alterations in metabolic pathways. These unbiased approaches can uncover novel mechanisms of action and biomarkers of response.

Future research should focus on:

Developing and implementing HTS assays for a wide range of biological targets to screen (-)-Δ⁹-cis-THC and its analogs.

Utilizing multi-omics approaches to profile the effects of (-)-Δ⁹-cis-THC in various cell and animal models of disease.

These strategies will enable a more comprehensive and efficient exploration of the therapeutic landscape of this unique cannabinoid.

Refinement of Analytical Standards and Reference Materials for Research

Accurate and reproducible research on (-)-Δ⁹-cis-THC is contingent upon the availability of high-quality analytical standards and certified reference materials (CRMs). researchgate.net While reference standards for a racemic mixture of (±)-cis-Δ⁹-THC are available, the development of enantiomerically pure standards for the (-) and (+) isomers is crucial for precise pharmacological and toxicological studies. caymanchem.com